molecular formula C14H14ClNO2S B14383570 N-Chloro-N-(1-phenylethyl)benzenesulfonamide CAS No. 88576-68-5

N-Chloro-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B14383570
CAS No.: 88576-68-5
M. Wt: 295.8 g/mol
InChI Key: RGIRKNGULVQPTQ-UHFFFAOYSA-N
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Description

N-Chloro-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a chlorine atom and a phenylethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Chloro-N-(1-phenylethyl)benzenesulfonamide involves the release of active chlorine species, which can react with various biological molecules. The compound targets specific enzymes and proteins, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloro-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both the chlorine atom and the phenylethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .

Properties

CAS No.

88576-68-5

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-chloro-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-12(13-8-4-2-5-9-13)16(15)19(17,18)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

RGIRKNGULVQPTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(S(=O)(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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